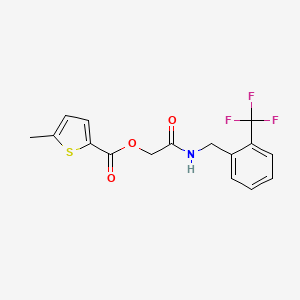

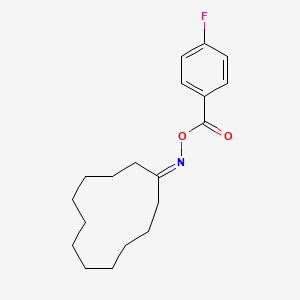

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate” is a type of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compound . These compounds are known to play a role in bacterial cell-cell communication, responding to external factors such as nutrient availability and defense mechanisms .

Synthesis Analysis

The synthesis of this compound involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The goal of this synthesis is to find novel quorum sensing inhibitors .Scientific Research Applications

Cyclocondensation Reactions and Selectivity Insights

The cyclocondensation reaction involving 2-aminothiophenols with 1,2-biselectrophiles, such as ethyl glyoxalate and diethyl oxalate, in aqueous media, leads to the formation of benzothiazole-2-carboxylates. This process, interestingly, goes against Baldwin's rule by favoring a 5-endo-trig mechanism. The study provides significant insights into the mechanistic aspects of these reactions, offering a deeper understanding of the selectivity switch between benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. The use of quantum chemical calculations and orbital interaction studies helps rationalize the observed selectivity, with water playing a critical role in facilitating these reactions by lowering the energy barrier (Tejas M. Dhameliya et al., 2017).

Modification with Trifluoromethyl-containing Heterocycles

Methyl 2-aminothiophene-3-carboxylates have been modified with trifluoromethyl-containing five-membered heterocycles through cyclocondensation. This modification process involves the use of methyl trifluoropyruvate N-thiophen-2-ylimines with 1,3-N,N-binucleophiles to obtain various heterocyclic compounds. Such modifications are crucial for the study of interactions with neuronal NMDA receptors, highlighting the compound's potential in neuroscience research (V. Sokolov et al., 2018).

Antimicrobial Activity of Thiophene Derivatives

The synthesis of various substituted thiophenes has been explored, starting from key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate. These compounds have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This research area opens up new possibilities for the application of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate derivatives in the medical field (A. Abu‐Hashem et al., 2011).

Contributions to Organic Electronics

Thiophene derivatives play a significant role in organic electronics, especially in the synthesis of molecular wires and optoelectronic devices. The study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, for instance, has provided valuable insights into their redox, structural, and optoelectronic properties. These findings contribute to the development of high-performance materials for electronic applications (Changsheng Wang et al., 2006).

Gewald Synthesis and Diverse Applications

The Gewald synthesis of 2-aminothiophene-3-carboxylates bearing various aryl groups offers a versatile method for obtaining compounds with potential applications ranging from material science to pharmaceuticals. The ability to efficiently generate these derivatives underscores the utility of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate in various fields of research and development (V. Tormyshev et al., 2006).

Future Directions

properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-10-6-7-13(24-10)15(22)23-9-14(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDUVHCNNJBCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)

![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)